1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its potential therapeutic applications and is often studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For example, the cyclization of amido-nitriles can be achieved under mild reaction conditions, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes to catalyze the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butylhydroperoxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and various substituted imidazoles.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Tizanidine hydrochloride: A muscle relaxant with a similar imidazole structure.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzodioxol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.
Properties
CAS No. |
103124-97-6 |
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Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-7(13-10-11-4-5-12-10)9-8(3-1)14-6-15-9;/h1-3H,4-6H2,(H2,11,12,13);1H |
InChI Key |
HYFYUYXLBUKQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C3C(=CC=C2)OCO3.Cl |
Origin of Product |
United States |
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